molecular formula C13H9BrClN3O3 B14227174 1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea CAS No. 827325-69-9

1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea

Katalognummer: B14227174
CAS-Nummer: 827325-69-9
Molekulargewicht: 370.58 g/mol
InChI-Schlüssel: SDDAUARQYMNCKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea is an organic compound that belongs to the class of ureas This compound features a urea backbone substituted with bromophenyl and chloronitrophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea typically involves the reaction of 3-bromoaniline with 5-chloro-2-nitroaniline in the presence of a suitable coupling agent. The reaction is usually carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The urea backbone can be modified through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of substituted urea derivatives.

    Substitution: Formation of various substituted phenylurea compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Bromophenyl)-3-(4-chlorophenyl)urea
  • 1-(3-Bromophenyl)-3-(2-nitrophenyl)urea
  • 1-(4-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea

Uniqueness

1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea is unique due to the specific positioning of the bromine, chlorine, and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

827325-69-9

Molekularformel

C13H9BrClN3O3

Molekulargewicht

370.58 g/mol

IUPAC-Name

1-(3-bromophenyl)-3-(5-chloro-2-nitrophenyl)urea

InChI

InChI=1S/C13H9BrClN3O3/c14-8-2-1-3-10(6-8)16-13(19)17-11-7-9(15)4-5-12(11)18(20)21/h1-7H,(H2,16,17,19)

InChI-Schlüssel

SDDAUARQYMNCKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)NC(=O)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.